3,5-Diamino-4-phenylazopyrazole

Organic Synthesis Process Optimization Heterocyclic Chemistry

Researchers requiring a reliable 4-arylazo-3,5-diaminopyrazole scaffold often face batch-to-batch variability that compromises cyclocondensation yields. 3,5-Diamino-4-phenylazopyrazole (CAS 3656-02-8) solves this with a well-characterized phenylazo substitution pattern essential for reproducible reactivity. - Reported coupling yield of 88% and cyclization yield of 84.2% for downstream pyrazolo[1,5-a]pyrimidine synthesis. - Serves as the core pharmacophore for ATP-competitive CDK9 inhibitors; derivative CAN508 shows IC50 = 350 nM. - Acts as an N,N-chelating ligand for Cu(II), Pd(II), and Ni(II) complexes used in catalysis and materials science.

Molecular Formula C9H10N6
Molecular Weight 202.22 g/mol
CAS No. 3656-02-8
Cat. No. B183203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-4-phenylazopyrazole
CAS3656-02-8
Molecular FormulaC9H10N6
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
InChIInChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15)
InChIKeyBLXRKDXUWQFGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-4-phenylazopyrazole Overview


3,5-Diamino-4-phenylazopyrazole (CAS 3656-02-8) is a heterocyclic building block belonging to the class of 4-arylazo-3,5-diaminopyrazoles. Its core structure features a pyrazole ring substituted with two amino groups and a phenylazo moiety, providing a reactive platform for synthesizing fused heterocycles and disazo dyes. This compound serves as a critical intermediate in the dyestuff industry, enabling the production of high-performance heterocyclic disazo dyes [1], and has been investigated as a precursor for biologically active molecules, including CDK inhibitors [2].

Dye Intermediate Heterocyclic building block for disazo dye synthesis
Kinase Inhibitor Reported precursor for CDK9-selective inhibitor scaffolds
Metal Ligand N,N-chelating capability with transition metals

3,5-Diamino-4-phenylazopyrazole Substitution Risks


Generic substitution within the 4-arylazo-3,5-diaminopyrazole class is not advisable due to the profound influence of the aryl substituent on both synthetic utility and biological activity. The phenylazo group in 3,5-diamino-4-phenylazopyrazole dictates the electronic properties and steric environment of the molecule, which directly impacts its reactivity in cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines [1] and its binding affinity to biological targets like cyclin-dependent kinases [2]. Swapping with a different arylazo derivative can lead to significant shifts in reaction yields, product profiles, or target selectivity, making precise procurement of the parent phenylazo compound essential for reproducibility and achieving desired performance outcomes.

Property
Phenylazo (Target)
Other Arylazo
Cyclization reactivity
Established for pyrazolopyrimidine dyes
May alter reaction yield and product distribution
CDK binding profile
Defined CDK9 selectivity window
May shift kinase inhibition profile significantly
Chelation mode
Bidentate N,N-coordination via azo/amino groups
Coordination stability and complex stoichiometry may differ

3,5-Diamino-4-phenylazopyrazole Evidence


Optimized High-Yield Synthesis

An optimized synthetic route for 3,5-diamino-4-phenylazopyrazole has been established, achieving a high overall yield that compares favorably to more general, non-optimized procedures for similar azo-pyrazoles. The process, starting from aniline, involves a diazotization-coupling-cyclization sequence with yields of 88% for the coupling step and 84.2% for the cyclization step [1]. This contrasts with typical yields for analogous 4-hetarylazo-3,5-diaminopyrazole syntheses, which have been reported at around 64% [2].

Synthesis Yield
Cross-study comparable
Coupling 88% · Cyclization 84.2%
Reported robust synthesis protocol
Typical analogue overall yield ~64%
Organic Synthesis Process Optimization Heterocyclic Chemistry

Selective CDK9 Inhibitor Scaffold

The 3,5-diamino-4-phenylazopyrazole core is the foundational scaffold for a class of selective cyclin-dependent kinase (CDK) inhibitors. The key derivative, CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol), exhibits an IC50 of 350 nM against CDK9/T1 and demonstrates a marked selectivity window over other CDKs and kinases [REFS-1, REFS-2]. This is a significant differentiation from other CDK inhibitor scaffolds, which often exhibit broader, less selective inhibition profiles.

CDK9 Inhibition
Class-level inference
CAN508 IC50 350 nM; >28-fold selectivity over CDK2/E
Reported CDK9 selectivity context
Scaffold-specific validation needed
Medicinal Chemistry Kinase Inhibition Drug Discovery

Tunable Solvatochromic Disazo Dyes

3,5-Diamino-4-phenylazopyrazole is a crucial precursor for synthesizing a range of pyrazolo[1,5-a]pyrimidine-based disazo dyes [1]. These dyes exhibit solvatochromic behavior, with their absorption maxima being sensitive to solvent polarity, a property not universally present in simpler monoazo dyes [2]. This allows for the fine-tuning of dye color and application performance, offering a level of control beyond what generic azo dye intermediates provide.

Solvatochromism
Cross-study comparable
Disazo dye precursor with polarity-sensitive absorption
Supports tunable color development
Heterocyclic system improves fastness properties
Dye Chemistry Materials Science Solvatochromism

Transition Metal Chelating Ligand

The molecule acts as an effective chelating ligand, forming stable complexes with transition metals like Cu(II) and Pd(II) through its azo nitrogen and exocyclic amino groups [1]. This chelating capability is a distinct functional feature compared to simpler pyrazoles lacking the azo group. The formation constants for complexes with 3d transition metals follow the Irving-Williams order (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), indicating the inherent stability of these complexes [2].

Metal Chelation
Cross-study comparable
Bidentate N,N-coordination with Cu(II), Pd(II) and others
Supports stable complex formation
Stability follows Irving-Williams order
Coordination Chemistry Metal Complexes Materials Chemistry

3,5-Diamino-4-phenylazopyrazole Applications


Pyrazolo[1,5-a]pyrimidine Disazo Dye Synthesis

This compound is the preferred intermediate for creating advanced heterocyclic disazo dyes. The synthesis involves diazotization of the target compound and coupling with active methylene compounds, such as ethyl acetoacetate, or re-diazotization and coupling with other pyrazoles to generate dyes with tunable absorption maxima and solvatochromic properties [1]. These dyes are highly sought after for textile dyeing where color range and fastness are critical, as the heterocyclic nature of the resulting pyrazolo[1,5-a]pyrimidine system provides superior performance compared to simpler azo dyes [2].

Selective CDK9 Inhibitor Development

The compound serves as the core pharmacophore for a class of ATP-competitive, CDK9-selective inhibitors [1]. Medicinal chemists can use this scaffold to design and synthesize novel derivatives for cancer research, particularly for indications like multiple myeloma and chronic lymphocytic leukemia where CDK9 inhibition is a validated therapeutic strategy. The established SAR and selectivity profile of derivatives like CAN508 (IC50 = 350 nM for CDK9) provide a strong foundation for lead optimization programs [2].

Coordination Chemistry & Materials

The unique N,N-chelating ability of 3,5-diamino-4-phenylazopyrazole makes it a valuable ligand for synthesizing novel metal complexes with transition metals like Cu(II), Pd(II), and Ni(II) [1]. These complexes can be investigated for applications in catalysis, as precursors for conductive materials, or in the development of new magnetic materials. The defined coordination modes and the ability to form both mononuclear and binuclear species allow for rational design of material properties [2].

Benchmark Substrate for Synthesis Optimization

Given the well-characterized and optimized synthesis protocol (coupling yield of 88% and cyclization yield of 84.2%), 3,5-diamino-4-phenylazopyrazole is an ideal substrate for developing and benchmarking new synthetic methodologies, particularly green chemistry approaches. Its reactivity has been systematically compared under conventional heating, ultrasound irradiation, microwave heating, and in a Q-tube (pressurized) system, demonstrating that method choice significantly impacts reaction time and yield [1]. This makes it a standard reference compound for assessing the efficiency of new process technologies for heterocyclic synthesis.

Application
Selection Property
Validation Focus
Disazo dye synthesis
Azo coupling and cyclization reactivity
Color tuning and fastness testing
CDK9 inhibitor research
Kinase selectivity scaffold
CDK isoform selectivity assay
Metal complex synthesis
N,N-chelation ability
Complex stoichiometry and stability
Synthesis benchmarking
Established high-yield route
Reaction yield and condition comparison

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